2,2-Dimethyl-3-heptanol

概述

描述

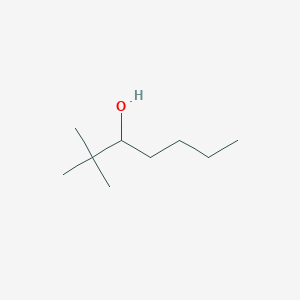

2,2-Dimethyl-3-heptanol is a branched secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol. Its IUPAC name is (3R)-2,2-dimethylheptan-3-ol, and its stereochemistry includes a chiral center at the third carbon, producing enantiomers such as the [R,(+)]-configuration . The compound’s structure features two methyl groups on the second carbon (C2) and a hydroxyl group on the third carbon (C3). Key identifiers include the SMILES string CCCC(O)C(C)(C)C and the InChIKey QENWAAAGDINHGE-MRVPVSSYSA-N .

While the provided evidence lacks explicit data on its synthesis or industrial applications, its structural analogs suggest relevance in organic synthesis, fragrance formulation, or solvent systems.

准备方法

Grignard Reaction-Based Synthesis

Reaction Mechanism and Reagents

The Grignard reaction facilitates carbon-carbon bond formation via nucleophilic addition of organomagnesium halides to carbonyl compounds. For 2,2-dimethyl-3-heptanol, this method involves reacting a Grignard reagent with a ketone or aldehyde precursor. A documented protocol for synthesizing structurally analogous alcohols, such as 2-methyl-3-heptanol, utilizes butylmagnesium bromide and isobutyraldehyde under anhydrous conditions . The reaction proceeds as follows:

For this compound, the aldehyde precursor would require two methyl groups at the α-position relative to the carbonyl group. Isobutyraldehyde (2-methylpropanal) serves as a viable starting material, with the Grignard reagent contributing the remaining carbon chain.

Table 1: Grignard Reaction Parameters for Analogous Alcohol Synthesis

| Reagent | Carbonyl Compound | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Butylmagnesium bromide | Isobutyraldehyde | Diethyl ether | Reflux | 34% |

Optimization Challenges

Steric hindrance from the dimethyl groups necessitates prolonged reaction times and elevated temperatures. Anhydrous conditions are critical to prevent reagent decomposition. Post-reaction acid hydrolysis (e.g., dilute H₂SO₄) quenches the intermediate, yielding the alcohol .

Hydrolysis of Formate Esters

Alkaline Hydrolysis Mechanism

Formate esters hydrolyze under strong basic conditions to yield alcohols. A patent detailing 3-heptanol synthesis from 3-heptyl formate demonstrates this approach . For this compound, the analogous pathway would involve hydrolyzing 2,2-dimethyl-3-heptyl formate:

Table 2: Hydrolysis Conditions for 3-Heptanol Synthesis

Adaptability to 2,2-Dimethyl Variant

The dimethyl substitution introduces steric effects, potentially slowing hydrolysis. However, increasing base concentration (e.g., 40–50% NaOH) and extending reaction duration could mitigate this . Phase separation and distillation remain effective for product isolation.

Catalytic Hydrogenation of Ketones

Hydrogenation Protocol

Practical Considerations

High-pressure reactors and catalyst recycling are economically challenging. Recent advancements employ lower pressures (≤100 bar) with modified catalysts, though yields for hindered ketones like 2,2-dimethyl-3-heptanone may be lower .

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Grignard Reaction | Atom-economic, versatile | Steric hindrance limits yield | 30–40% |

| Formate Hydrolysis | High yields, scalable | Requires ester precursor | 70–80% |

| Ketone Hydrogenation | Direct, fewer steps | High-pressure infrastructure | 60–75% |

化学反应分析

Types of Reactions

2,2-Dimethyl-3-heptanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,2-dimethyl-3-heptanone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

Dehydration: When heated with concentrated sulfuric acid (H₂SO₄), this compound can undergo dehydration to form alkenes, such as 2,2-dimethyl-3-heptene.

Esterification: The hydroxyl group of this compound can react with carboxylic acids or acid anhydrides to form esters. For example, reacting with acetic acid (CH₃COOH) in the presence of a catalyst like sulfuric acid yields 2,2-dimethyl-3-heptyl acetate.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

Dehydration: Concentrated sulfuric acid, elevated temperatures.

Esterification: Carboxylic acids or acid anhydrides, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: 2,2-Dimethyl-3-heptanone.

Dehydration: 2,2-Dimethyl-3-heptene.

Esterification: Various esters, such as 2,2-dimethyl-3-heptyl acetate.

科学研究应用

2,2-Dimethyl-3-heptanol has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Solvent: Due to its alcohol functional group, it can be used as a solvent in chemical reactions and extractions.

Flavor and Fragrance Industry: The compound may be used as a flavoring agent or fragrance component due to its pleasant odor.

Biological Studies: It can be used in studies involving the metabolism and enzymatic reactions of alcohols.

作用机制

The mechanism of action of 2,2-dimethyl-3-heptanol in chemical reactions involves the nucleophilic attack of the hydroxyl group on electrophilic centers. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In dehydration reactions, the hydroxyl group is eliminated, forming a double bond. In esterification, the hydroxyl group reacts with carboxylic acids to form ester linkages.

相似化合物的比较

The following analysis compares 2,2-Dimethyl-3-heptanol with structurally related alcohols, focusing on molecular properties, boiling points, and structural influences.

Structural and Molecular Comparison

Table 1: Key Properties of this compound and Analogous Compounds

Analysis of Key Differences

2-Methyl-3-heptanol

- Molecular Weight : Lower (130.23 g/mol) due to fewer carbon atoms and substituents.

- Boiling Point: 364 K , significantly lower than 2,6-Dimethyl-3-heptanol. This reflects reduced branching compared to this compound, allowing stronger intermolecular forces.

- Branching : Single methyl group on C2, leading to less steric hindrance.

2,6-Dimethyl-3-heptanol

- Isomerism: Shares the same molecular formula (C₉H₂₀O) as this compound but differs in substituent positions.

- Boiling Point : Higher range (444.15–448.65 K) , likely due to reduced branching near the hydroxyl group, enhancing hydrogen bonding.

3-Ethyl-2-methyl-2-heptanol

- Molecular Weight : Highest (158.29 g/mol) due to an ethyl group on C3 and a methyl group on C2.

2-Heptanol

- Chain Length : Shorter carbon chain (C7) with hydroxyl on C2.

- Boiling Point: 426.15 K , intermediate between 2-Methyl-3-heptanol and 2,6-Dimethyl-3-heptanol.

Impact of Branching and Substituent Position

- Branching: Compounds with more branching (e.g., this compound) typically exhibit lower boiling points due to reduced surface area and weaker van der Waals interactions. However, 2,6-Dimethyl-3-heptanol defies this trend due to its methyl groups being positioned farther apart, minimizing steric effects on hydrogen bonding .

- Hydroxyl Position : Secondary alcohols (hydroxyl on C2 or C3) generally have higher boiling points than primary alcohols due to stronger hydrogen bonding.

Research Findings and Data Gaps

- Spectroscopic Data: Infrared (IR) spectra for 2-Methyl-3-heptanol confirm hydroxyl and alkyl group vibrations, with absorption bands recorded in CCl₄ and CS₂ solutions .

- Boiling Point Trends: Linear analogs (e.g., 2-Heptanol) exhibit higher boiling points than branched isomers, but exceptions like 2,6-Dimethyl-3-heptanol highlight the role of substituent positioning .

- Data Gaps: Boiling points and solubility data for this compound and 3-Ethyl-2-methyl-2-heptanol are absent in the provided evidence, necessitating further experimental studies.

生物活性

2,2-Dimethyl-3-heptanol (C9H20O), a branched-chain alcohol, has garnered attention due to its potential biological activities. This compound is primarily studied for its antibacterial, antioxidant, and possible therapeutic properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H20O

- Molecular Weight : 144.26 g/mol

- Structure : It features a branched alkyl chain with a hydroxyl group, contributing to its solubility and potential interactions with biological systems.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, a study assessed its effectiveness against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Plesiomonas shigelloides | 0.22 |

| Bacillus pumilus | 0.44 |

| Escherichia coli | 0.50 |

| Staphylococcus aureus | 0.60 |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results are presented in Table 2.

| Assay Type | IC50 (µg/ml) | Activity (% inhibition) |

|---|---|---|

| DPPH Scavenging | 150 | 75 |

| ABTS Scavenging | 120 | 70 |

The compound demonstrated moderate antioxidant activity, indicating its potential role in mitigating oxidative stress-related diseases.

Study on Antibacterial Efficacy

A detailed investigation was conducted to evaluate the antibacterial effects of various alcohols, including this compound. The study involved testing against clinical isolates and assessing cell viability post-treatment. The results indicated that the compound significantly reduced bacterial growth compared to controls.

Research on Antioxidant Properties

In another study focusing on natural compounds' antioxidant properties, this compound was analyzed for its ability to inhibit lipid peroxidation in vitro. The findings revealed that it effectively reduced malondialdehyde levels, a marker of oxidative stress.

The biological activities of this compound can be attributed to its molecular structure, which allows it to interact with cellular membranes and enzymes. Its hydroxyl group may facilitate hydrogen bonding with reactive species or bacterial cell walls, enhancing its antibacterial effects.

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2,2-Dimethyl-3-heptanol, and how do they influence experimental design?

- Molecular formula : C₉H₂₀O; Molecular weight : 144.2545 g/mol; CAS Registry Number : 18720-62-2 (isomer-dependent) .

- Physical properties : Boiling point ~159.4°C (760 mmHg), melting point -30.15°C, and flash point 140°F (60°C). Missing data (e.g., vapor pressure, water solubility) necessitate empirical determination .

- Structural features : The molecule contains a secondary alcohol group and bulky 2,2-dimethyl substituents, which introduce steric hindrance. This impacts reactivity in synthesis (e.g., slower nucleophilic substitution) and solubility in nonpolar solvents .

- Methodological note : Use IR spectroscopy (10% CCl₄/CS₂ solutions, BECKMAN IR-9 grating instruments) to confirm hydroxyl and alkyl group vibrations .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- PPE requirements : Wear chemical-resistant gloves (nitrile), face shields, and P95 respirators for aerosol protection. Use fume hoods to minimize inhalation risks .

- Storage : Store in dry, cool conditions (room temperature) away from oxidizers. Stability data gaps suggest periodic stability testing via GC or HPLC .

- Toxicity : Limited acute toxicity data; however, components may be carcinogenic (IARC/ACGIH Class 2B). Implement spill containment measures to avoid environmental release .

Q. How can researchers synthesize this compound, and what are common challenges?

- Synthetic routes :

- Grignard reaction : React 2,2-dimethylpentanal with ethylmagnesium bromide, followed by acid workup.

- Reduction : Catalytic hydrogenation of 2,2-dimethyl-3-heptanone using Pd/C or LiAlH₄ .

Advanced Research Questions

Q. How can discrepancies in reported boiling points (e.g., 159.4°C vs. 175.6°C) be resolved experimentally?

- Data contradictions : Variations arise from isomer impurities or measurement techniques (e.g., dynamic vs. static boiling point methods).

- Resolution :

- Gas chromatography (GC) : Use a non-polar column (e.g., DB-5) with a temperature gradient to separate isomers .

- Differential scanning calorimetry (DSC) : Measure phase transitions to confirm purity .

Q. What methodologies are effective for analyzing the stereochemical purity of [R,(+)]-2,2-Dimethyl-3-heptanol?

- Chiral chromatography : Use a β-cyclodextrin column with hexane/isopropanol mobile phase to resolve enantiomers.

- Polarimetry : Compare specific rotation ([α]ᴅ) against literature values (e.g., +15° to +20° for the R-enantiomer) .

- Computational modeling : Employ density functional theory (DFT) to predict optical activity and compare with experimental results .

Q. How can researchers address gaps in ecological and toxicological data for this compound?

- Experimental design :

- Acute toxicity assays : Use Daphnia magna or zebrafish embryos for LC₅₀ determination .

- Biodegradation studies : Apply OECD 301F respirometry to assess microbial degradation rates .

Q. Key Research Recommendations

属性

IUPAC Name |

2,2-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8(10)9(2,3)4/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENWAAAGDINHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313652 | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-70-3 | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。